molecular formula C7H4F3NO3 B1421558 2-(Trifluoromethoxy)isonicotinic acid CAS No. 1221171-98-7

2-(Trifluoromethoxy)isonicotinic acid

Cat. No.: B1421558
CAS No.: 1221171-98-7
M. Wt: 207.11 g/mol
InChI Key: PGAJZMZZYBMULE-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)isonicotinic acid, also known as 2-(trifluoromethoxy)pyridine-4-carboxylic acid, is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 g/mol . The IUPAC name for this compound is 2-(trifluoromethoxy)pyridine-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 4-position and a trifluoromethoxy group at the 2-position . The InChI string for this compound is InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 207.01432748 g/mol . The topological polar surface area is 59.4 Ų .

Scientific Research Applications

Antioxidative Action in Transition Metal Complexes

2-(Trifluoromethoxy)isonicotinic acid, through its derivatives like 2-thenoyltrifluoroacetone isonicotinoyl hydrazone (H2L), has been explored for its role in the antioxidative action in transition metal complexes. H2L demonstrates significant antioxidative activity against superoxide and hydroxyl radicals (Wu, Deng, & Chen, 1993).

Molecular Topology and Coordination Chemistry

This compound's derivatives, such as isonicotinic acid, have been utilized in constructing molecular topologies and coordination complexes, particularly in the study of homo- and hetero-metallic molecular structures (Teo, Foo, Koh, & Hor, 2004).

Adsorption Studies in Photoelectrochemical Applications

This compound is related to bi-isonicotinic acid, which has been investigated for its adsorption properties on rutile TiO2, crucial for understanding dye-surface interactions in photoelectrochemical applications (Patthey et al., 1999).

Luminescent Hybrid Materials

Its derivatives, such as 2-hydroxynicotinic acid, have been studied for the synthesis of luminescent hybrid materials, displaying significant potential in enhancing the emissive energy level of metal ions (Wang & Yan, 2006).

Fluorescence Probing and Metal-Organic Coordination Networks

Isonicotinic acid, a derivative, has been explored for its role in fluorescence probing and the construction of multi-dimensional metal-organic coordination networks, showcasing applications in photophysical and photochemical studies (Yuan & Liu, 2005).

Photovoltaic Performance in Solar Cells

Derivatives of this compound have been investigated for their impact on the photovoltaic performance of dye-sensitized solar cells, particularly in optimizing the efficiency of energy conversion (Bagheri & Dehghani, 2015).

Photocatalytic Activity in Metal-Organic Frameworks

Isonicotinic acid-based compounds have been examined for their photocatalytic properties, especially in the degradation of organic pollutants under UV light irradiation (Wang & Li, 2022).

Electrochemical Studies

The compound's isomers have been the subject of electrochemical studies, providing insights into reaction mechanisms and potentials in applications like electroreduction (Zhenghao & Zhi-bin, 1985).

Safety and Hazards

The safety data sheet for 2-(Trifluoromethoxy)isonicotinic acid suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion should be prevented . In case of accidental release, the area should be ventilated until material pick up is complete, and spills should be prevented from entering sewers, watercourses, or low areas .

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAJZMZZYBMULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245471
Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221171-98-7
Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethoxy)pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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